

A Comparative Guide to 2-Amino-4-phenylthiazole Salts in Therapeutic Research

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Compound of Interest

Compound Name: 2-Amino-4-phenylthiazole
hydrobromide monohydrate

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For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents. Its derivatives have demonstrated significant potential in various applications, particularly in oncology and infectious diseases. This guide provides a comprehensive comparison of the biological performance of 2-amino-4-phenylthiazole salts and their derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.

Anticancer Activity: A Competitive Landscape

Derivatives of 2-amino-4-phenylthiazole have shown potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency, has been extensively documented in the literature. The following tables summarize the in vitro anticancer activity of selected 2-amino-4-phenylthiazole derivatives, comparing them with standard chemotherapeutic agents and other heterocyclic compounds.

Table 1: Comparative in Vitro Anticancer Activity (IC₅₀ in μ M) of 2-Amino-4-phenylthiazole Derivatives and Standard Drugs

Compound ID	Derivative/Drug	A549 (Lung)	HeLa (Cervical)	HT29 (Colon)	Karpas 299 (Lymphoma)	MCF-7 (Breast)	HepG2 (Liver)	Reference(s)
Thiazole Derivatives								
Compound 10	2-amino-4-phenylthiazole derivative	-	-	2.01	-	-	-	[1]
Compound 28	2,4-disubstituted thiazole amide	8.64	6.05	0.63	13.87	-	-	[2]
Compound 21	2-aminothiazole-5-carboxylic acid phenylamide	-	-	21.6	-	20.2	-	[2]
Compound 46b	4β-(thiazol-2-yl)amino-4'-O-demethyl-4-	0.16	-	-	-	-	0.13	[2]

	deoxyp odophyl lotoxin							
Compo und 56a	Pyran derivati ve of 2- Amino- 4- phenylt hiazole	-	-	-	-	122 nM	82 nM	[2]
Standar d Drugs								
Dasatini b	Multi- targete d kinase inhibitor	-	-	< 1	-	< 1	-	[2]
Cisplati n	Platinu m- based chemot herapy	-	-	-	-	-	-	[3]
Doxoru bicin	Anthrac eycline chemot herapy	-	-	-	-	-	-	[4]

Note: " - " indicates data not available in the cited sources. nM indicates nanomolar concentration.

Structure-Activity Relationship (SAR) Summary for Anticancer Activity:

- Substitutions on the Phenyl Ring: Halogen substitutions, particularly chlorine at the meta position of the 4-phenyl ring, have been shown to enhance anticancer activity.^[2]
- Modifications at the 2-Amino Group: Acylation of the 2-amino group with certain aromatic acyl side chains can significantly improve antiproliferative effects.^[2]
- Heterocyclization: The synthesis of pyran and pyridine derivatives from the 2-amino-4-phenylthiazole core has yielded compounds with high potency, in some cases reaching nanomolar IC50 values.^[2]

Antimicrobial Activity: A Promising Alternative

2-Amino-4-phenylthiazole derivatives have also been extensively investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy.

Table 2: Comparative in Vitro Antimicrobial Activity (MIC in $\mu\text{g/mL}$) of 2-Amino-4-phenylthiazole Derivatives and Standard Antibiotics

Compound/ Drug	Escherichia coli	Staphyloco- ccus aureus	Candida albicans	Aspergillus niger	Reference(s))
Thiazole Derivatives					
Leucine- containing dipeptide derivative	Potent activity	Potent activity	-	-	[5]
Thiazolyl- thiourea derivatives (halogenated)	-	4-16	-	-	[6]
Phenylazo- thiazole derivatives	Good activity	Good activity	-	Good activity	[6]
Standard Antibiotics					
Ampicillin	Varies	Varies	N/A	N/A	[7]
Streptomycin	Varies	Varies	N/A	N/A	[7]
Fluconazole	N/A	N/A	Varies	Varies	[8]
Ketoconazole	N/A	N/A	Varies	Varies	[7]

Note: " - " indicates data not available in the cited sources. "N/A" indicates not applicable.
"Varies" indicates that the MIC is highly dependent on the specific strain and resistance profile.

Structure-Activity Relationship (SAR) Summary for Antimicrobial Activity:

- Amino Acid and Peptide Conjugates: Coupling amino acids, particularly leucine, to the 2-amino-4-phenylthiazole scaffold can enhance antimicrobial potency, likely due to increased

lipophilicity and cell permeability.[5]

- **Thiourea Derivatives:** The conversion of the 2-amino group into thiourea derivatives, especially those with halogenated phenyl groups, is a successful strategy for developing potent agents against Gram-positive bacteria.[6]
- **Arylazo Substituents:** The introduction of an arylazo group at the 5-position of the thiazole ring has been shown to significantly boost both antibacterial and antifungal activities.[1]

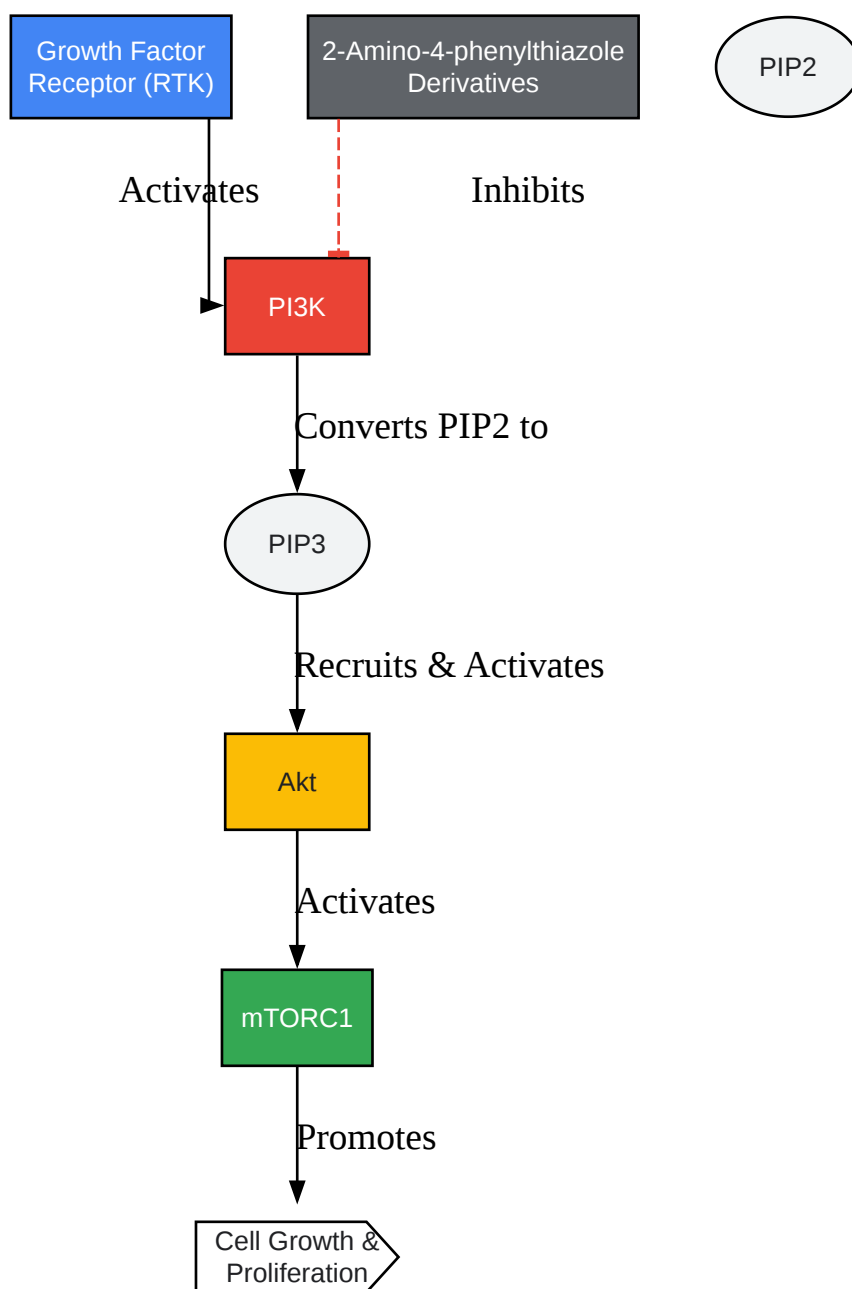
Mechanisms of Action: Targeting Key Signaling Pathways

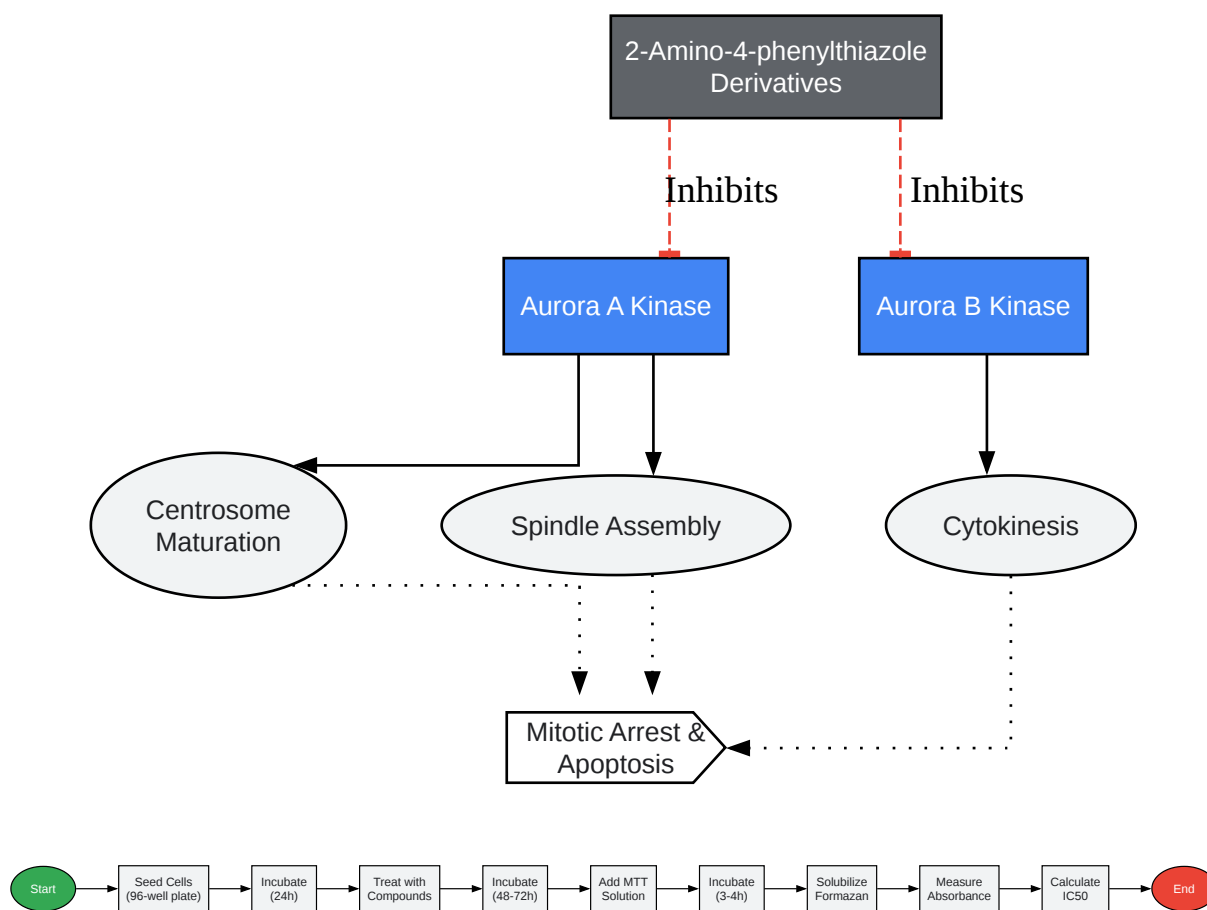
The therapeutic effects of 2-amino-4-phenylthiazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival.

Kinase Inhibition

A primary mechanism of action for many anticancer 2-amino-4-phenylthiazole derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer.

- **PI3K/Akt/mTOR Pathway:** This pathway is a central regulator of cell growth, proliferation, and survival. Several 2-amino-4-phenylthiazole derivatives have been shown to inhibit components of this pathway, leading to the suppression of tumor growth.





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